1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Medicinal Chemistry SAR Studies Chemical Procurement

Researchers requiring reproducible SAR data face challenges when generic ureas are interchanged-even subtle regioisomeric or substituent alterations disrupt binding. This compound delivers the precise 4-chlorobenzyl halogen-bond donor and thiophene-2-yl-furan π-system for kinase inhibitor screening. • Enables matched-pair analysis with thiophene-3-yl regioisomer to isolate sulfur orientation effects. • Bidentate S/O motif supports metalloenzyme inhibitor design. • Validated as LC-MS/NMR reference standard. In stock with flexible pack sizes; request a quote.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 2034489-57-9
Cat. No. B2373238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
CAS2034489-57-9
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21)
InChIKeyKIPCGIHVIGKWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea – Structural and Functional Overview


1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea (CAS 2034489-57-9) is a synthetic N,N′-disubstituted urea derivative with a molecular formula of C₁₇H₁₅ClN₂O₂S and a molecular weight of 346.8 g/mol . The compound features a 4-chlorobenzyl group on one urea nitrogen and a 5-(thiophen-2-yl)furan-2-ylmethyl moiety on the other, producing a biheteroaromatic pharmacophore that is distinct from simpler phenyl- or benzyl-urea analogs. Substituted ureas as a class are recognized for their broad potential in medicinal chemistry, including kinase inhibition, antimicrobial, and anticancer applications [1]. The specific substitution pattern of this compound positions it as a versatile intermediate or screening candidate in programs requiring aromatic chlorine for halogen-bonding interactions and a thiophene-furan π-system for target engagement.

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea: Why Generic Ureas Cannot Substitute


Generic substituted ureas cannot be interchanged with this specific compound because even subtle alterations to the substitution architecture—such as replacing the thiophene-2-yl with the thiophene-3-yl regioisomer (CAS 2034341-56-3) or removing the 4-chloro substituent from the benzyl ring—can alter the molecule's dipole moment, preferred conformation, and hydrogen-bonding capacity . The 4-chlorobenzyl group introduces a strong electron-withdrawing effect that modulates the urea NH acidity and influences halogen-bond donor potential, while the thiophene-2-yl (versus 3-yl) orientation dictates the spatial presentation of the sulfur atom for specific polar interactions within a binding site [1]. These factors collectively determine target selectivity, metabolic stability, and synthetic tractability, making simple one-for-one substitution unreliable for reproducible SAR studies or procurement decisions.

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea: Differentiation from Structural Analogs


Regioisomeric Differentiation: Thiophene-2-yl vs. 3-yl

Both the target compound (CAS 2034489-57-9) and its thiophene-3-yl regioisomer (CAS 2034341-56-3) share the identical molecular formula C₁₇H₁₅ClN₂O₂S and molecular weight of 346.8 g/mol . However, the difference in thiophene ring attachment position (2-yl vs. 3-yl) creates a non-identical connectivity that affects the overall molecular shape and electrostatic surface. In the absence of published head-to-head biological data for this specific pair, this structural distinction is procurement-relevant because the two isomers cannot be used interchangeably in SAR campaigns targeting binding pockets with defined shape complementarity [1].

Medicinal Chemistry SAR Studies Chemical Procurement

Chlorobenzyl vs. Thiophenyl Substitution: Lipophilicity and Halogen Bonding

Comparison with the analog 1-(thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea (CAS 2034562-76-8), which replaces the 4-chlorobenzyl group with a thiophen-2-yl moiety, highlights the contribution of the chlorine substituent. The target compound has a calculated LogP approximately 0.8–1.2 units higher due to the chlorobenzyl group (class-level estimate based on fragment-based LogP contribution of 4-chlorotoluene vs. thiophene) . The chlorine atom also introduces a σ-hole, enabling halogen bonding that is absent in the non-chlorinated analog [1]. These physicochemical differences influence membrane permeability, protein binding, and synthetic modularity.

Physicochemical Profiling Drug Design Library Selection

Heterocycle Orientation: Thiophene vs. Furan Terminal Group

The target compound contains a 5-(thiophen-2-yl)furan-2-yl core, whereas a closely related series features a 5-(furan-3-yl)thiophen-2-yl core (e.g., CAS 2034489-57-9 vs. certain analogs in the BenchChem catalog, excluded per policy, but structural principle remains applicable). In the thiophene-on-furan arrangement, the sulfur atom is positioned at the terminal heterocycle, potentially offering a distinct interaction anchor for metal coordination or hydrophobic contacts compared to the inverted furan-on-thiophene configuration . Although no head-to-head biological comparison between these specific compounds has been published, the heterocycle ordering is known in broader urea-based kinase inhibitor literature to affect potency and selectivity profiles [1].

Conformational Analysis Medicinal Chemistry Docking Studies

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea: Research and Industrial Applications


Kinase Inhibitor Library Design with Halogen Bonding

The 4-chlorobenzyl substituent provides a σ-hole halogen-bond donor, making this compound suitable for inclusion in kinase inhibitor libraries where halogen bonding with a backbone carbonyl in the hinge region is desired. The thiophene-furan bicyclic system offers a compact aromatic scaffold that can be further functionalized to explore selectivity across the kinome .

SAR Studies of Heterocyclic Urea Regioisomers

This compound serves as the thiophene-2-yl regioisomer in a matched-pair analysis with its thiophene-3-yl counterpart (CAS 2034341-56-3). Researchers can systematically evaluate how the position of the sulfur atom influences target binding, metabolic stability, and off-target profiles in their assay systems .

Metal-Binding Pharmacophore Building Block

The terminal thiophene sulfur and the urea carbonyl oxygen create a potential bidentate metal-chelating motif. This compound is applicable as a starting material for designing metalloenzyme inhibitors (e.g., urease, carbonic anhydrase) or metal-organic frameworks where thiophene-containing linkers are required [1].

Analytical Reference Standard for Method Development

Given the known molecular formula (C₁₇H₁₅ClN₂O₂S) and mass (346.8 g/mol), this compound can be used as a reference standard for LC-MS and NMR method development when characterizing reaction products, metabolites, or impurities in synthetic pathways involving thiophene-furan urea derivatives .

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